molecular formula C5H12N2 B11750352 (3S)-4-methylpyrrolidin-3-amine

(3S)-4-methylpyrrolidin-3-amine

Cat. No.: B11750352
M. Wt: 100.16 g/mol
InChI Key: SLTMFXXAJKCIPQ-BRJRFNKRSA-N
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Description

(3S)-4-methylpyrrolidin-3-amine is a chiral amine compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-methylpyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyrrolidin-3-one.

    Reduction: The carbonyl group in 4-methylpyrrolidin-3-one is reduced to form this compound. This reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Purification: The resulting amine is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a suitable catalyst, such as palladium on carbon (Pd/C), to hydrogenate the precursor compound.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3S)-4-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under appropriate conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(3S)-4-methylpyrrolidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a chiral auxiliary in asymmetric synthesis.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3S)-4-methylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its application, such as in biochemical assays or therapeutic settings.

Comparison with Similar Compounds

Similar Compounds

    (3R)-4-methylpyrrolidin-3-amine: The enantiomer of (3S)-4-methylpyrrolidin-3-amine with similar chemical properties but different biological activities.

    4-methylpyrrolidine: A related compound lacking the chiral center, used in similar applications but with different stereochemical properties.

    N-methylpyrrolidine: A structurally similar compound with a methyl group on the nitrogen atom, used in various chemical reactions.

Uniqueness

This compound is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it valuable in applications requiring enantioselectivity, such as asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

(3S)-4-methylpyrrolidin-3-amine

InChI

InChI=1S/C5H12N2/c1-4-2-7-3-5(4)6/h4-5,7H,2-3,6H2,1H3/t4?,5-/m1/s1

InChI Key

SLTMFXXAJKCIPQ-BRJRFNKRSA-N

Isomeric SMILES

CC1CNC[C@H]1N

Canonical SMILES

CC1CNCC1N

Origin of Product

United States

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